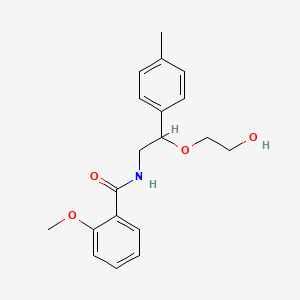

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

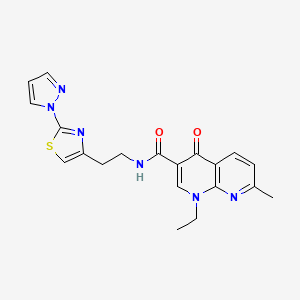

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methoxybenzamide, commonly known as A-867744, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes in the body.

Aplicaciones Científicas De Investigación

Sigma Receptor Scintigraphy in Breast Cancer

Sigma receptor scintigraphy, using a related iodobenzamide compound, was investigated for its potential to visualize primary breast tumors in humans in vivo. This approach relies on the preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells. A study administered a specific iodobenzamide (P-(123)I-MBA) to patients with suspicious breast masses, revealing that most breast tumors could accumulate this compound, suggesting a noninvasive method to assess tumor proliferation (Caveliers et al., 2002).

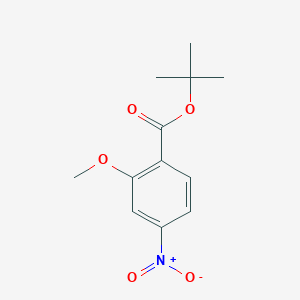

Molecular Structure and Intermolecular Interactions

The molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was investigated through acylation reactions and characterized by NMR, elemental analysis, and X-ray diffraction. The study focused on how intermolecular interactions, like dimerization and crystal packing, influence molecular geometry. This research contributes to understanding the molecular design for optimizing pharmacological properties (Karabulut et al., 2014).

Antioxidant Agents from Benzamide Derivatives

A study explored the antioxidant capacity of N-arylbenzamides with varying methoxy and hydroxy groups. The research identified derivatives with improved antioxidative properties compared to reference molecules, proposing these compounds as leads for further optimization. Computational analysis supported these findings, underscoring the role of methoxy groups and hydroxy substitutions in enhancing antioxidant capabilities (Perin et al., 2018).

Chemodivergent Annulations via C-H Activation

Another application involved chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated by Rh(iii)-catalyzed C-H activation. This research demonstrates the versatility of N-methoxybenzamides in synthesizing complex molecular structures, with potential implications in developing pharmacologically active compounds (Xu et al., 2018).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-14-7-9-15(10-8-14)18(24-12-11-21)13-20-19(22)16-5-3-4-6-17(16)23-2/h3-10,18,21H,11-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKPHAHGTACZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)

![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)

![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)

![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)

![3-[(4-Amino-6-ethylpyrimidin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2827310.png)

![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)

![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)

![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)